molecular formula C29H25N3O3 B14811888 (S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate CAS No. 96372-77-9

(S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate

Cat. No.: B14811888
CAS No.: 96372-77-9
M. Wt: 463.5 g/mol
InChI Key: KPFAZTFQEMFWTC-MHZLTWQESA-N
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Description

(S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate is a complex organic compound that features an indole ring, a naphthalene ring, and a carbamate group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting with an indole precursor, various functional groups can be introduced through electrophilic substitution reactions.

    Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a chloroformate or carbonate ester.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be used to modify the naphthalene ring or the carbamate group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4.

    Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted indoles, reduced naphthalene derivatives, and modified carbamates.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Compounds with indole and naphthalene structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for compounds like (S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The indole and naphthalene rings can facilitate binding through π-π interactions, hydrogen bonding, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.

    Naphthalene Derivatives: Compounds like naphthalene-2-sulfonic acid and naphthalene-1,4-dione.

Uniqueness

(S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which can confer distinct biological activities and chemical reactivity compared to other indole or naphthalene derivatives.

Properties

CAS No.

96372-77-9

Molecular Formula

C29H25N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

benzyl N-[(2S)-3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C29H25N3O3/c33-28(31-24-15-14-21-10-4-5-11-22(21)16-24)27(17-23-18-30-26-13-7-6-12-25(23)26)32-29(34)35-19-20-8-2-1-3-9-20/h1-16,18,27,30H,17,19H2,(H,31,33)(H,32,34)/t27-/m0/s1

InChI Key

KPFAZTFQEMFWTC-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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